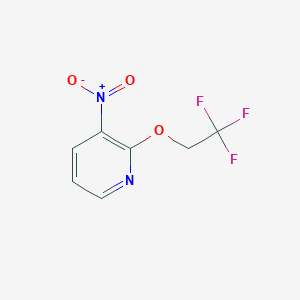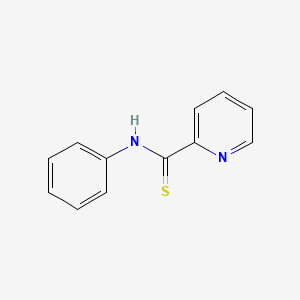
1,3,5-Benzenetriamine, 2-methyl-4,6-bis(2-phenyldiazenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHYL-4,6-BIS[(1E)-2-PHENYLDIAZEN-1-YL]BENZENE-1,3,5-TRIAMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with methyl, phenyl, and diazenyl groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4,6-BIS[(1E)-2-PHENYLDIAZEN-1-YL]BENZENE-1,3,5-TRIAMINE typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling reactions with appropriate aromatic compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-METHYL-4,6-BIS[(1E)-2-PHENYLDIAZEN-1-YL]BENZENE-1,3,5-TRIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the diazenyl groups into amines, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds .
Applications De Recherche Scientifique
2-METHYL-4,6-BIS[(1E)-2-PHENYLDIAZEN-1-YL]BENZENE-1,3,5-TRIAMINE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-METHYL-4,6-BIS[(1E)-2-PHENYLDIAZEN-1-YL]BENZENE-1,3,5-TRIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diazenyl groups can participate in redox reactions, influencing cellular pathways and biochemical processes. These interactions can modulate enzyme activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-triazine-2,4,6-triamine: Known for its use in the synthesis of polymers and resins.
Benzene, 1-methyl-3-(1-methylethenyl): Used in the production of fragrances and flavoring agents.
Thiazole derivatives: Widely studied for their medicinal properties, including anti-cancer and anti-microbial activities.
Uniqueness
2-METHYL-4,6-BIS[(1E)-2-PHENYLDIAZEN-1-YL]BENZENE-1,3,5-TRIAMINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts.
Propriétés
Numéro CAS |
315195-41-6 |
|---|---|
Formule moléculaire |
C19H19N7 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2-methyl-4,6-bis(phenyldiazenyl)benzene-1,3,5-triamine |
InChI |
InChI=1S/C19H19N7/c1-12-15(20)18(25-23-13-8-4-2-5-9-13)17(22)19(16(12)21)26-24-14-10-6-3-7-11-14/h2-11H,20-22H2,1H3 |
Clé InChI |
VGQOFUACADYMNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1N)N=NC2=CC=CC=C2)N)N=NC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11711555.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B11711563.png)
![Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11711568.png)
![N-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11711572.png)
![1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol](/img/structure/B11711576.png)

![3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B11711589.png)


![4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide](/img/structure/B11711596.png)
![3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenylquinolin-2(1H)-one](/img/structure/B11711605.png)
![N-(2,1,3-benzothiadiazol-4-yl)-5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11711619.png)
![5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11711630.png)
![N-({N'-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11711632.png)
